Stallimycin

Übersicht

Beschreibung

Vorbereitungsmethoden

Stallimycin wird durch Fermentation von Streptomyceten in einem Fermentationsmedium hergestellt, das eine Kohlenstoffquelle, eine Stickstoffquelle und andere Nährstoffe enthält . Der Fermentationsprozess umfasst die Kultivierung des Streptomyceten in einer kontrollierten Umgebung, um die Produktion von this compound zu optimieren. Die Verbindung wird dann aus der Fermentationsbrühe extrahiert und gereinigt.

Analyse Chemischer Reaktionen

Stallimycin unterliegt verschiedenen chemischen Reaktionen, einschließlich der Bindung an die kleine Furche der doppelsträngigen B-DNA. Es bildet starke reversible Komplexe mit Nukleotidsequenzen, die aus 4-5 benachbarten AT-Basenpaaren bestehen. Die Wechselwirkungen der Verbindung mit DNA sind entscheidend für ihre antibakterielle und antitumorale Aktivität. Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören das Vorhandensein von DNA und geeignete Puffer, um die Stabilität des DNA-Stallimycin-Komplexes zu erhalten.

Wissenschaftliche Forschungsanwendungen

Stallimycin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, einschließlich seiner Verwendung in Chemie, Biologie, Medizin und Industrie. In der Chemie wird es wegen seiner Fähigkeit untersucht, an DNA zu binden und stabile Komplexe zu bilden. In der Biologie wird this compound verwendet, um die Mechanismen der DNA-Bindung und die Auswirkungen von DNA-bindenden Verbindungen auf zelluläre Prozesse zu untersuchen. In der Medizin wird this compound wegen seines Potenzials als antibakterielles und Antitumormittel untersucht . Es hat vielversprechende Ergebnisse bei der Hemmung des SARS-CoV-2 PLpro-Enzyms gezeigt, was es zu einem potenziellen Therapeutikum für COVID-19 macht . In der Industrie wird this compound zur Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Stallimycin entfaltet seine Wirkung durch Bindung an die kleine Furche der doppelsträngigen B-DNA auf nicht-interkalierende Weise . Diese Bindung bildet starke reversible Komplexe mit Nukleotidsequenzen, die aus 4-5 benachbarten AT-Basenpaaren bestehen . Die Wechselwirkung der Verbindung mit DNA stört die normale Funktion der DNA, was zu ihrer antibakteriellen und antitumoralen Aktivität führt. Der Wirkungsmechanismus von this compound beinhaltet die gezielte Ansteuerung von DNA und die Beeinträchtigung ihrer Replikations- und Transkriptionsprozesse .

Vergleich Mit ähnlichen Verbindungen

Stallimycin ähnelt anderen DNA-bindenden Verbindungen wie Netropsin und Distamycin B . this compound ist einzigartig in seiner Fähigkeit, starke reversible Komplexe mit Nukleotidsequenzen zu bilden, die aus 4-5 benachbarten AT-Basenpaaren bestehen . Diese Spezifität macht this compound zu einem wertvollen Werkzeug bei der Untersuchung von DNA-Wechselwirkungen und der Entwicklung neuer Therapeutika. Andere ähnliche Verbindungen umfassen Telaprevir, Grazoprevir und Boceprevir, die als Proteasehemmer bekannt sind .

Eigenschaften

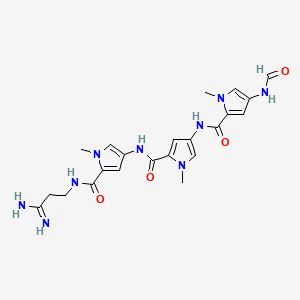

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O4/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBAOYRENQEPJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6576-51-8 (mono-hydrochloride) | |

| Record name | Stallimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045637 | |

| Record name | Stallimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-47-5 | |

| Record name | Distamycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stallimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | distamycin a | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stallimycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STALLIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80O63P88IS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

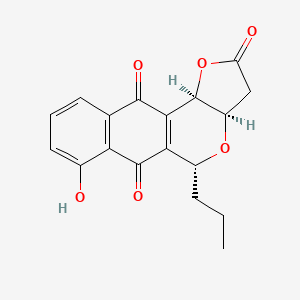

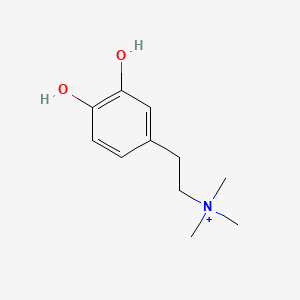

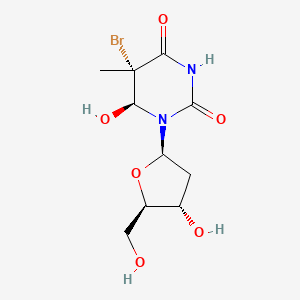

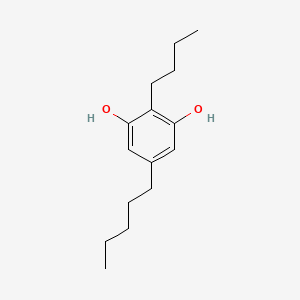

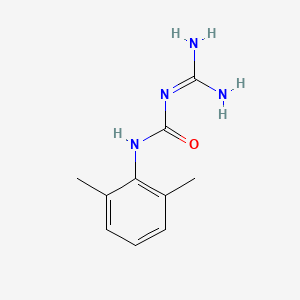

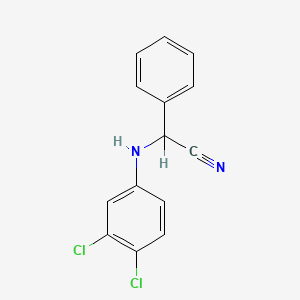

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.